5-Chloro-2-methyl-3-nitrobenzoic acid

Vue d'ensemble

Description

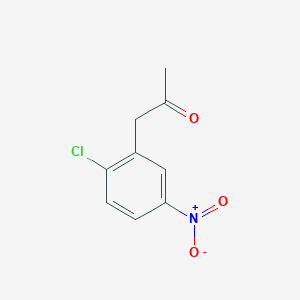

5-Chloro-2-methyl-3-nitrobenzoic acid is a synthetic organic compound . It has a molecular weight of 215.59 . It is also known by the synonyms 5-Chloro-3-nitro-o-toluic acid and 3-Carboxy-5-chloro-2-methylnitrobenzene .

Synthesis Analysis

The synthesis of 5-methyl-2-nitrobenzoic acid, a similar compound, has been reported in the literature . The nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O was used to synthesize 5-methyl-2-nitrobenzoic acid . This process was found to be efficient and environmentally friendly .Molecular Structure Analysis

The InChI code for 5-Chloro-2-methyl-3-nitrobenzoic acid is 1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) . The InChI key is KSLZRIXXMKXDEO-UHFFFAOYSA-N .Chemical Reactions Analysis

Nitro compounds like 5-Chloro-2-methyl-3-nitrobenzoic acid can undergo various reactions. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis

5-Chloro-2-methyl-3-nitrobenzoic acid is a solid powder . It is stored at ambient temperature . The compound is shipped at ambient temperature .Applications De Recherche Scientifique

Application 1: Synthesis of Mesalamine

- Summary of the Application: Mesalamine is an anti-inflammatory agent widely used for the treatment of inflammatory and painful conditions, as well as autoimmune disease, soft tissue lesions, fever and urinary tract infections . The synthesis of mesalamine involves the use of 2-chloro-5-nitrobenzoic acid as the starting material .

- Methods of Application or Experimental Procedures: The synthesis protocol involves a one-pot method where a chloro group is converted into a hydroxyl group using an aqueous KOH solution. This is followed by the reduction of a nitro group to amine using Pd/C . The product is then characterized and confirmed by 1H-nuclear magnetic resonance (NMR), 13C NMR, IR and mass spectrometry techniques .

- Results or Outcomes: The method has been reported to have excellent conversion (99.3%), high yield (93%), cost effectiveness and validated results for benign, large-scale production .

Application 2: Synthesis of Substituted Phenyl Oxazoles

- Summary of the Application: Substituted phenyl oxazoles are a class of compounds that have shown potential as novel LSD1 inhibitors with antiproliferative activity . LSD1 is a histone demethylase that plays a crucial role in the regulation of gene expression and is a potential target for cancer therapy .

- Methods of Application or Experimental Procedures: The synthesis of substituted phenyl oxazoles involves the use of methyl 2-methyl-3-nitrobenzoate as a starting material . The specific synthetic route and experimental conditions would depend on the desired substituted phenyl oxazole product .

- Results or Outcomes: The synthesized substituted phenyl oxazoles have shown potential as novel LSD1 inhibitors with antiproliferative activity .

Application 3: Synthesis of Sesquiterpenoids

- Summary of the Application: Sesquiterpenoids are a class of natural products that have shown potential as antibacterial compounds . The synthesis of these compounds can involve the use of 2-chloro-5-nitrobenzoic acid as a starting material .

- Methods of Application or Experimental Procedures: The specific synthetic route and experimental conditions would depend on the desired sesquiterpenoid product .

- Results or Outcomes: The synthesized sesquiterpenoids have shown potential as antibacterial compounds .

Application 4: Synthesis of Substituted Nitrostyrene Benzoic Acids

- Summary of the Application: Substituted nitrostyrene benzoic acids are a class of compounds that have shown potential in various chemical processes .

- Methods of Application or Experimental Procedures: The synthesis of substituted nitrostyrene benzoic acids involves the use of methyl 2-methyl-3-nitrobenzoate as a starting material . The specific synthetic route and experimental conditions would depend on the desired substituted nitrostyrene benzoic acid product .

- Results or Outcomes: The synthesized substituted nitrostyrene benzoic acids have shown potential in various chemical processes .

Application 5: Synthesis of Certain Drugs

- Summary of the Application: 3-Methyl-2-Nitrobenzoic Acid is commonly utilized in the pharmaceutical industry as a key intermediate in the synthesis of certain drugs .

- Methods of Application or Experimental Procedures: The specific synthetic route and experimental conditions would depend on the desired drug product .

- Results or Outcomes: The synthesized drugs have shown potential in various therapeutic applications .

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLZRIXXMKXDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-3-nitrobenzoic acid | |

CAS RN |

154257-81-5 | |

| Record name | 5-Chloro-2-methyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)

![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)